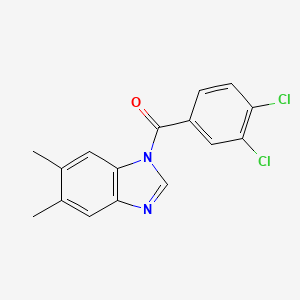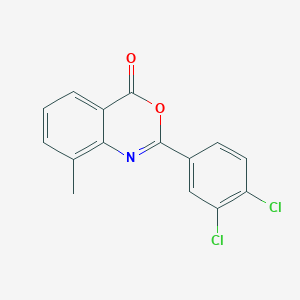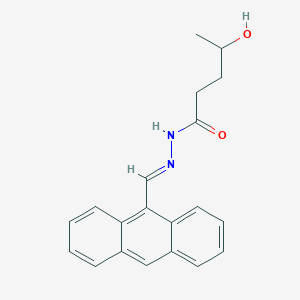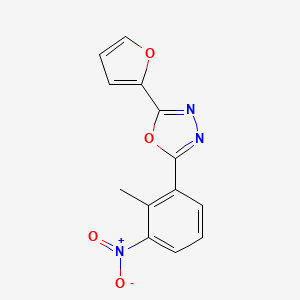![molecular formula C22H20N4O B5714305 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone, also known as MPMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of several enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase B (Akt). These pathways are involved in inflammation, cell proliferation, and survival. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone. One potential direction is the development of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the mechanisms of action of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone need to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone involves several steps, including the condensation of 4-methylbenzaldehyde with 3-pyridinemethanol to form 3-(4-methylphenyl)-3-(pyridin-3-yl)propan-1-ol. This intermediate is then reacted with 2-(chloromethyl)quinazolin-4(3H)-one to yield 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone. The synthesis of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been optimized and improved by several researchers, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been studied for its potential therapeutic applications in diseases such as rheumatoid arthritis, cancer, and HIV. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-8-10-18(11-9-16)26-21(15-24-14-17-5-4-12-23-13-17)25-20-7-3-2-6-19(20)22(26)27/h2-13,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPXDJMZSHQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)


![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
